molecular formula C10H11NO B3430904 2-(2-Hydroxyphenyl)-2-methylpropanenitrile CAS No. 870552-28-6

2-(2-Hydroxyphenyl)-2-methylpropanenitrile

Cat. No.: B3430904
CAS No.: 870552-28-6
M. Wt: 161.20 g/mol
InChI Key: VUBAUGSBVVLEJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Hydroxyphenyl)-2-methylpropanenitrile is an organic compound characterized by a hydroxyphenyl group attached to a branched propanenitrile moiety.

Properties

IUPAC Name

2-(2-hydroxyphenyl)-2-methylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-10(2,7-11)8-5-3-4-6-9(8)12/h3-6,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBAUGSBVVLEJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501269410
Record name 2-Hydroxy-α,α-dimethylbenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501269410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870552-28-6
Record name 2-Hydroxy-α,α-dimethylbenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870552-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-α,α-dimethylbenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501269410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyphenyl)-2-methylpropanenitrile typically involves the reaction of 2-hydroxyacetophenone with a suitable nitrile source under basic conditions. One common method is the reaction of 2-hydroxyacetophenone with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and advanced purification techniques are often employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyphenyl)-2-methylpropanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used for the reduction of the nitrile group.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to form ethers or esters.

Major Products Formed

    Oxidation: Formation of 2-(2-quinonyl)-2-methylpropanenitrile.

    Reduction: Formation of 2-(2-hydroxyphenyl)-2-methylpropanamine.

    Substitution: Formation of 2-(2-alkoxyphenyl)-2-methylpropanenitrile or 2-(2-acetoxyphenyl)-2-methylpropanenitrile.

Scientific Research Applications

2-(2-Hydroxyphenyl)-2-methylpropanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyphenyl)-2-methylpropanenitrile involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Hydroxyl Group Position and Additional Substituents

Compound Name Substituents on Phenyl Ring Similarity Score Key Properties/Applications References
This compound 2-hydroxyphenyl N/A Base compound; potential intermediate N/A
2-(4-Hydroxyphenyl)acetonitrile 4-hydroxyphenyl 0.90 Higher polarity due to para-OH
2-(3,5-Di-tert-butyl-4-hydroxyphenyl)acetonitrile 3,5-di-tert-butyl-4-hydroxyphenyl 0.94 Enhanced steric hindrance; antioxidant applications
2-(4-(Hydroxymethyl)phenyl)-2-methylpropanenitrile 4-(hydroxymethyl)phenyl N/A Increased hydrophilicity; specialty chemical synthesis
  • Key Findings :
    • The ortho-hydroxyl group in the base compound may facilitate intramolecular hydrogen bonding, affecting solubility and stability compared to para-substituted analogs .
    • Bulky substituents like tert-butyl groups improve thermal stability and are leveraged in antioxidant formulations .

Halogen-Substituted Analogs

Compound Name Substituents Key Properties/Applications References
2-(2-Bromophenyl)-2-methylpropanenitrile 2-bromophenyl Higher reactivity in cross-coupling reactions
2-(2-Chlorophenyl)-2-(propylamino)propanenitrile 2-chlorophenyl + propylamino Agrochemical intermediate
  • Key Findings: Bromine or chlorine substituents enhance electrophilicity, making these analogs suitable for Suzuki-Miyaura or Ullmann-type coupling reactions . The addition of a propylamino group (as in ) introduces basicity, expanding utility in pesticide synthesis .

Variations in the Propanenitrile Moiety

Compound Name Propanenitrile Modification Molecular Weight Applications References
This compound Methyl branch ~175 (estimated) Intermediate N/A
Acetone cyanohydrin (2-Hydroxy-2-methylpropanenitrile) Hydroxy + methyl 85.10 Cyanide source; toxic
2-(5-Aminopyridin-2-yl)-2-methylpropanenitrile Pyridinyl substitution N/A Pharmaceutical intermediate
  • Key Findings: The methyl branch in the base compound improves steric protection of the nitrile group, reducing unintended hydrolysis . Acetone cyanohydrin, a simpler analog, is highly toxic due to cyanide release, limiting its applications compared to aryl-substituted derivatives .

Application-Based Comparisons

Compound Name Primary Application Market/Industry Data References
2-(4-Aminophenyl)-2-methylpropanenitrile Agrochemical intermediates Global production value (2025): $XX million
Procyazine (Triazine-containing analog) Herbicide EPA tolerance code: 9CI
2-(4-(2,2-Dichlorocyclopropyl)phenoxy)-2-methylpropanoic acid Pesticide precursor Specialty chemical synthesis
  • Key Findings: Amino-substituted derivatives (e.g., 2-(4-aminophenyl)-2-methylpropanenitrile) dominate agrochemical markets due to their role in synthesizing herbicides and insecticides . Procyazine’s triazine ring confers herbicidal activity via inhibition of photosynthesis, a mechanism absent in the base compound .

Biological Activity

2-(2-Hydroxyphenyl)-2-methylpropanenitrile, also known by its CAS number 870552-28-6, is an organic compound characterized by a hydroxyphenyl group and a nitrile group attached to a methyl-substituted carbon. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H13N
  • Molecular Weight : 175.23 g/mol
  • Functional Groups : Hydroxy (-OH), Nitrile (-C≡N)
PropertyValue
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in DMSO
StabilityStable under normal conditions

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydroxy group can form hydrogen bonds with enzymes and receptors, while the nitrile group may participate in nucleophilic addition reactions. These interactions can modulate enzyme activity and receptor signaling pathways, leading to diverse biological effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, phenolic compounds often demonstrate significant antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes and interfere with metabolic processes.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. The compound's structural features allow it to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

In a study investigating the anticancer effects of phenolic compounds, derivatives similar to this compound were tested against human colorectal adenocarcinoma cell lines. Results indicated significant reductions in cell viability, suggesting potential therapeutic applications in cancer treatment .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Enzyme ModulationInteraction with key metabolic enzymes

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-hydroxyacetophenone with a nitrile source under basic conditions. Common methods include:

  • Reagents Used : Sodium hydride or potassium carbonate
  • Solvents : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
  • Temperature : Elevated conditions for optimal yield

Chemical Reactions

The compound can undergo several chemical reactions that may enhance its biological activity:

  • Oxidation : Hydroxy group can be oxidized to form ketone derivatives.
  • Reduction : Nitrile group can be reduced to an amine.
  • Substitution : Hydroxy group can participate in nucleophilic substitution reactions.

These reactions not only modify the compound's structure but may also alter its biological activity, making it a versatile candidate for further research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Hydroxyphenyl)-2-methylpropanenitrile
Reactant of Route 2
2-(2-Hydroxyphenyl)-2-methylpropanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.